

Application Note: High-Throughput Analysis of Triamiphos Residues in Plant Tissues

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Compound of Interest

Compound Name: *Triamiphos*

Cat. No.: *B1681371*

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Introduction

Triamiphos is an organophosphorus pesticide that has been used for its insecticidal, fungicidal, and acaricidal properties. Due to potential health concerns associated with pesticide residues in the food chain, robust and sensitive analytical methods are required for the routine monitoring of **Triamiphos** in various agricultural commodities. This application note provides a detailed protocol for the determination of **Triamiphos** residues in plant tissues using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method allows for efficient extraction of a wide range of pesticides from complex matrices with minimal solvent usage.^{[1][2][3]} The procedure involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components such as pigments, lipids, and sugars. The final extract is then analyzed by GC-MS/MS or LC-MS/MS for the selective and sensitive quantification of **Triamiphos**.

Data Presentation

The performance of the analytical method is critical for accurate and reliable quantification of pesticide residues. The following table summarizes typical validation parameters for the analysis of organophosphorus pesticides, including **Triamphos**, in various plant matrices.

Parameter	GC-MS/MS	LC-MS/MS	Reference
Limit of Detection (LOD)	0.003 - 0.008 mg/kg	1 - 10 µg/kg	[4] [5]
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg	10 - 15 µg/kg	[5] [6]
Recovery (%)	74.7 - 93.2	70 - 120	[4] [5]
Relative Standard Deviation (RSD) (%)	8.08 - 9.17	< 20	[4] [5]

Experimental Protocols

Sample Preparation (Homogenization)

- Collect representative samples of the plant tissue (e.g., fruits, vegetables, leaves).
- Chop the sample into small pieces.
- Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to facilitate homogenization.[\[7\]](#)
- Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation of the analyte.

QuEChERS Extraction

- Weigh 10 g (\pm 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the centrifuge tube.

- Add the appropriate internal standard solution.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.^[7]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).^[7]
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 xg for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing the appropriate sorbents. For many plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences is effective. For highly pigmented samples, graphitized carbon black (GCB) can be added.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge the tube at high speed for 2 minutes.
- The resulting supernatant is the final extract.

Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS. The choice of instrument will depend on the specific properties of the pesticide and the available instrumentation.

a) GC-MS/MS Analysis

- Transfer the final extract into a GC vial.
- Inject 1 μ L of the extract into the GC-MS/MS system.

Typical GC-MS/MS Parameters:

- GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness or equivalent.

- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 75°C (hold for 3 min), ramp to 120°C at 25°C/min, then to 300°C at 5°C/min (hold for 11 min).[6]
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for **Triamiphos** need to be determined by direct infusion of a standard solution.

b) LC-MS/MS Analysis

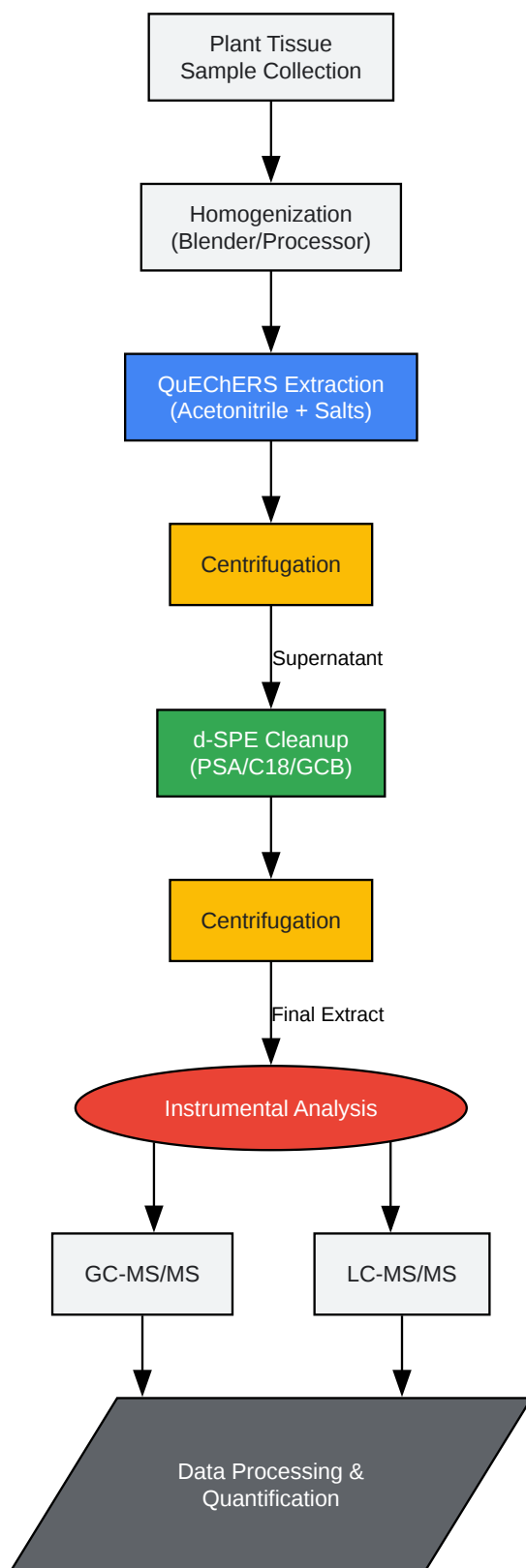
- Dilute the final extract with a suitable solvent (e.g., methanol/water) if necessary.
- Transfer the diluted extract into an LC vial.
- Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Typical LC-MS/MS Parameters:

- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Flow Rate: 0.3 mL/min.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
- Ion Source: Electrospray Ionization (ESI) in positive mode is generally suitable for organophosphorus pesticides.

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for **Triamiphos** need to be determined.

Mandatory Visualization



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Caption: Workflow for **Triamiphos** residue analysis in plant tissues.

Conclusion

The described methodology provides a robust and reliable framework for the analysis of **Triamiphos** residues in a variety of plant tissues. The QuEChERS extraction is a simple and effective sample preparation technique, and both GC-MS/MS and LC-MS/MS offer the necessary selectivity and sensitivity for accurate quantification at trace levels. Adherence to proper quality control measures, including the use of matrix-matched standards and internal standards, is crucial for obtaining high-quality data. Method validation should be performed for each specific plant matrix to ensure the method's performance meets the required analytical standards.

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